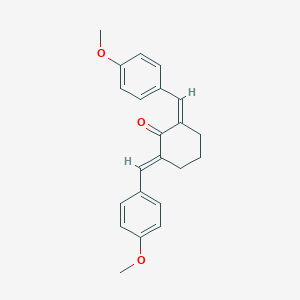

2,6-Bis(4-methoxybenzylidene)cyclohexanone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6275-32-7 |

|---|---|

Fórmula molecular |

C22H22O3 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

(2E,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15+ |

Clave InChI |

ZYMUNTZVOUBQAI-KPNKYRRCSA-N |

SMILES |

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |

SMILES isomérico |

COC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)OC)/C2=O |

SMILES canónico |

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |

Otros números CAS |

6275-32-7 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Reactions

Foundation of Synthesis: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between a ketone containing α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In the synthesis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone, cyclohexanone (B45756) serves as the ketone component, while two equivalents of 4-methoxybenzaldehyde (B44291) act as the aromatic aldehyde. The reaction is typically catalyzed by a base or, less commonly, an acid. taylorandfrancis.com

Mechanistic Pathways of the Condensation Reaction

The base-catalyzed Claisen-Schmidt condensation for the formation of this compound proceeds through a series of well-defined steps:

Enolate Formation: A base, such as hydroxide (B78521), abstracts an acidic α-hydrogen from the cyclohexanone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction. firsthope.co.in

Nucleophilic Attack: The newly formed cyclohexanone enolate attacks the electrophilic carbonyl carbon of a 4-methoxybenzaldehyde molecule. This step forms a tetrahedral alkoxide intermediate. firsthope.co.in

Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone, also known as an aldol addition product.

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. The removal of a proton from the α-carbon leads to the formation of a conjugated enone, 2-(4-methoxybenzylidene)cyclohexanone. This dehydration step is often spontaneous as it results in a highly conjugated and stable system. gordon.edu

Second Condensation: The process is repeated on the other side of the cyclohexanone ring. The base abstracts another α-hydrogen from the 2-(4-methoxybenzylidene)cyclohexanone intermediate, forming a new enolate. This enolate then attacks a second molecule of 4-methoxybenzaldehyde, and subsequent dehydration yields the final product, this compound.

Catalytic Approaches in this compound Synthesis

The choice of catalyst is crucial for the efficiency of the Claisen-Schmidt condensation. Both homogeneous and heterogeneous catalysts have been successfully employed.

Sodium hydroxide (NaOH) is a commonly used, inexpensive, and effective base catalyst for this synthesis. wikipedia.org The reaction involves mixing cyclohexanone with two equivalents of 4-methoxybenzaldehyde in the presence of NaOH. Research has shown that the molar quantity of NaOH can influence the reaction yield significantly.

One study investigated the effect of varying the molar amount of NaOH on the synthesis of this compound from 0.005 mol of cyclohexanone and 0.01 mol of 4-methoxybenzaldehyde in an ethanol/water solvent system. The results indicated a progressive increase in yield with higher concentrations of the catalyst, with the maximum yield achieved at 0.04 mol of NaOH. uny.ac.id

Table 1: Effect of NaOH Molarity on Product Yield

| Moles of Cyclohexanone | Moles of 4-methoxybenzaldehyde | Moles of NaOH | Solvent | Yield (%) |

|---|---|---|---|---|

| 0.005 | 0.01 | 0.0025 | Ethanol/Water | 69.78 |

| 0.005 | 0.01 | 0.005 | Ethanol/Water | 71.09 |

| 0.005 | 0.01 | 0.01 | Ethanol/Water | 71.25 |

| 0.005 | 0.01 | 0.02 | Ethanol/Water | 79.97 |

| 0.005 | 0.01 | 0.04 | Ethanol/Water | 86.97 |

Data sourced from a study on the optimization of NaOH catalyst concentration. uny.ac.id

Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling. Molybdenum trioxide (MoO₃) nanoparticles have been demonstrated as an efficient and reusable heterogeneous catalyst for the synthesis of 2,6-bis(benzylidene)cyclohexanone derivatives. scribd.com In a study, electrochemically synthesized MoO₃ nanoparticles were used to catalyze the reaction between cyclohexanone and various aromatic aldehydes. researchgate.net The catalyst proved effective, affording excellent product yields in a short reaction time. scribd.com The reusability of the catalyst was tested over three cycles with only a minor decrease in yield, highlighting its potential for more sustainable chemical processing. scribd.com

Table 2: Synthesis of 2,6-bis(benzylidene)cyclohexanones using MoO₃ Nanoparticles

| Entry | Aldehyde | Product | Time (min) | Yield (%) | Yield (1st Reuse) | Yield (2nd Reuse) | Yield (3rd Reuse) |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 2,6-Bis(benzylidene)cyclohexanone | 20 | 95 | 94 | 92 | 92 |

| 2 | 4-Chlorobenzaldehyde (B46862) | 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 25 | 94 | 93 | 92 | 91 |

| 3 | 4-Methoxybenzaldehyde | This compound | 20 | 96 | 95 | 94 | 93 |

| 4 | 4-Nitrobenzaldehyde | 2,6-Bis(4-nitrobenzylidene)cyclohexanone | 30 | 92 | 91 | 90 | 89 |

This table is adapted from a study on the synthesis of related compounds using a MoO₃ nanoparticle catalyst in an ethanol:water solvent system. scribd.com

Solvent Systems and Reaction Optimization

Optimizing reaction conditions, including the solvent system, is key to developing efficient and environmentally friendly synthetic protocols.

In recent years, solvent-free synthesis has gained significant attention as a green chemistry approach that reduces waste and minimizes the use of hazardous organic solvents. nih.gov The Claisen-Schmidt condensation for synthesizing diarylidene cycloalkanones is well-suited to solvent-free conditions, often employing a simple grinding technique. nih.govscite.ai

A facile and efficient protocol involves grinding a mixture of cyclohexanone, an appropriate benzaldehyde, and a catalytic amount of solid NaOH (e.g., 20 mol%) with a mortar and pestle at room temperature. researchgate.netnih.gov This method has been shown to produce quantitative yields (96–98%) of α,α′-bis-(substituted-benzylidene)cycloalkanones in a very short reaction time, typically around 5 minutes. nih.govnih.gov The reaction of 4-methoxybenzaldehyde (referred to as 2-methoxybenzaldehyde in one study, likely a typo given the product structure) with cyclohexanone and NaOH under solvent-free conditions has been successfully used to produce crystalline this compound. nih.gov This approach is not only high-yielding but also simplifies the work-up procedure, making it an attractive alternative to traditional solvent-based methods. nih.gov

Table 3: Comparison of Catalysts in Solvent-Free Synthesis of 2,6-Bis(benzylidene)cyclohexanone

| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | NaOH | 5 | 98 |

| 2 | KOH | 5 | 96 |

| 3 | NaOAc | 5 | 45 |

| 4 | NH₄OAc | 5 | 35 |

Data adapted from a study on solvent-free Claisen-Schmidt reactions using a grinding technique. nih.gov

Ethanol-Reflux Conditions

The synthesis of this compound is commonly achieved under ethanol-reflux conditions. This method involves the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base, typically sodium hydroxide (NaOH), in ethanol as the solvent. The mixture is heated at reflux to drive the condensation reaction.

A typical laboratory procedure involves dissolving cyclohexanone and 4-methoxybenzaldehyde in ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The reaction mixture is then refluxed for a specific duration, during which the product precipitates from the solution.

| Reactant | Molar Ratio |

| Cyclohexanone | 1 |

| 4-Methoxybenzaldehyde | 2 |

| Sodium Hydroxide | 2 |

| Solvent | Ethanol |

| Condition | Reflux |

Yield and Purity Enhancement Strategies

Several strategies can be employed to enhance the yield and purity of this compound.

Purification Techniques:

Washing: After the reaction, the crude product is often washed with water to remove the base catalyst (e.g., NaOH) and other water-soluble impurities.

Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a crucial step for obtaining a highly pure product. This process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals of the desired compound while impurities remain in the solution.

Optimizing Reaction Conditions:

Catalyst Choice: While sodium hydroxide is commonly used, other bases can be explored to optimize the reaction rate and yield.

Solvent-Free Conditions: Some studies have explored solvent-free synthesis, which can simplify the work-up procedure and reduce environmental impact. In such methods, the reactants are mixed and heated with a solid base catalyst.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Advanced Chemical Transformations

The chemical structure of this compound offers several sites for further chemical modifications, including the α,β-unsaturated ketone moiety, the methoxy (B1213986) groups, and the aromatic rings.

Oxidation Pathways

The oxidation of this compound can potentially lead to various products depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this exact compound are not extensively documented, the oxidation of similar α,β-unsaturated ketones and cyclohexanone derivatives suggests several possible pathways. For instance, strong oxidizing agents could potentially cleave the double bonds or oxidize the cyclohexanone ring. Milder and more selective oxidizing agents might be used to introduce hydroxyl groups or other functionalities.

Reduction Reactions

The reduction of this compound can target either the carbonyl group, the carbon-carbon double bonds, or both. The selectivity of the reduction is highly dependent on the reducing agent employed.

Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) are known to selectively reduce the carbonyl group to a hydroxyl group, yielding the corresponding alcohol, while leaving the α,β-unsaturated double bonds intact.

Conjugate Reduction (1,4-Reduction): Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C) can lead to the reduction of the carbon-carbon double bonds, resulting in a saturated ketone. This is a common reaction for α,β-unsaturated carbonyl compounds.

Complete Reduction: The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing catalytic hydrogenation conditions can lead to the reduction of both the carbonyl group and the double bonds, yielding the corresponding saturated alcohol.

| Reducing Agent | Primary Product |

| Sodium Borohydride (NaBH₄) | Unsaturated Alcohol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Saturated Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Saturated Alcohol |

Substitution Reactions Involving Methoxy Groups

The methoxy groups on the phenyl rings are generally stable. However, under certain conditions, they can be cleaved to form the corresponding hydroxyl groups. This demethylation is a common transformation in medicinal chemistry to produce polyphenol derivatives. Reagents such as boron tribromide (BBr₃) are powerful Lewis acids that are effective for the cleavage of aryl methyl ethers. The resulting di-hydroxy compound, 2,6-Bis(4-hydroxybenzylidene)cyclohexanone, would exhibit different solubility and electronic properties.

Reactivity of α,β-Unsaturated Ketone Moieties

The α,β-unsaturated ketone moiety is a versatile functional group that can undergo a variety of reactions, primarily due to the electrophilic nature of both the carbonyl carbon and the β-carbon.

1,4-Addition (Michael Addition): This is a characteristic reaction of α,β-unsaturated carbonyl compounds. Nucleophiles can add to the β-carbon of the conjugated system. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, leading to the formation of a new carbon-nucleophile bond at the β-position.

1,2-Addition: Strong and hard nucleophiles, such as organolithium reagents, tend to add directly to the carbonyl carbon in a 1,2-addition fashion.

Cycloaddition Reactions: The conjugated double bonds in the diarylidene cyclohexanone system can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. This allows for the construction of complex polycyclic structures. The reactivity in cycloaddition reactions will be influenced by the electronic nature of the diene and the dienophile.

The reactivity of the α,β-unsaturated ketone system provides a powerful tool for the further functionalization of this compound and the synthesis of more complex molecular architectures.

Advanced Structural Elucidation and Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone reveals a monoclinic crystal system. nih.gov The crystallographic data provides a definitive structural framework for the molecule.

Interactive Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₂H₂₂O₃ |

| Formula Weight | 334.40 |

| Crystal System | Monoclinic |

| a (Å) | 9.0129 (8) |

| b (Å) | 9.4874 (10) |

| c (Å) | 20.9416 (17) |

| β (°) | 100.518 (1) |

| Volume (ų) | 1760.6 (3) |

| Z | 4 |

Data sourced from crystallographic studies on this compound. nih.gov

The spatial orientation of the two 4-methoxybenzylidene moieties relative to each other is defined by the dihedral angle between their aromatic rings. In the solid state, the mean planes of the two aromatic rings are not coplanar. nih.gov They form a significant dihedral angle, which has been measured to be 19.3 (2)°. nih.gov This twisting of the phenyl rings away from the plane of the central enone system is a common feature in related diarylidene cyclohexanone (B45756) derivatives, often attributed to the steric hindrance between hydrogen atoms on the aromatic rings and the cyclohexanone ring. researchgate.net

Interactive Table 2: Key Dihedral Angle

| Measurement | Angle (°) |

|---|---|

| Angle between mean planes of the two aromatic rings | 19.3 (2) |

This angle indicates a non-planar arrangement of the benzylidene substituents. nih.gov

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces dictate how individual molecules arrange themselves in the solid state.

Interactive Table 3: Characteristics of C–H⋯O Hydrogen Bonds

| Donor (D) | Hydrogen (H) | Acceptor (A) | Description |

|---|

While C-H•••π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are a common feature in the crystal packing of aromatic compounds, specific documentation of their role in the crystal structure of this compound is not prominently detailed in the available literature. These interactions, if present, would further contribute to the cohesion of the crystal lattice.

The published crystallographic data for this compound does not indicate any significant challenges with crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the lattice. nih.gov The refinement of the crystal structure appears to be straightforward, suggesting a well-ordered molecular arrangement. nih.gov Furthermore, there are no reports of polymorphism—the ability of the compound to crystallize in more than one distinct crystal structure—in the reviewed literature. The compound has been consistently characterized in a single monoclinic form. nih.gov

Intermolecular Interactions in Crystal Packing

Spectroscopic Investigations of this compound

The structural elucidation of this compound relies heavily on various spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the electronic environment of the atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons present in the molecule.

The spectrum typically shows a singlet for the two vinylic protons (H-9) at approximately δ 7.76 ppm. The aromatic protons on the 4-methoxybenzylidene groups appear as two doublets. The four protons at the 2 and 6 positions (H-2, H-6) of the phenyl rings resonate as a doublet around δ 7.45 ppm, with a coupling constant (J) of 7.6 Hz. rsc.org The four protons at the 3 and 5 positions (H-3, H-5) appear as another doublet at a more upfield region, around δ 6.93 ppm, also with a coupling constant of 7.6 Hz. rsc.org

The six protons of the two methoxy (B1213986) groups (-OCH₃) give a sharp singlet at approximately δ 3.84 ppm. rsc.org The protons on the cyclohexanone ring also exhibit distinct signals. The four protons at the positions adjacent to the double bonds (H-10) appear as a triplet at around δ 2.92 ppm with a coupling constant of 6.5 Hz. rsc.org The two protons at the central position of the cyclohexanone ring (H-11) are observed as a quintet at approximately δ 1.81 ppm, with a coupling constant of 6.5 Hz. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) in Hz |

| 7.76 | Singlet | 2H | Vinylic Protons (H-9) | - |

| 7.45 | Doublet | 4H | Aromatic Protons (H-2, H-6) | 7.6 |

| 6.93 | Doublet | 4H | Aromatic Protons (H-3, H-5) | 7.6 |

| 3.84 | Singlet | 6H | Methoxy Protons (-OCH₃) | - |

| 2.92 | Triplet | 4H | Cyclohexanone Protons (H-10) | 6.5 |

| 1.81 | Quintet | 2H | Cyclohexanone Proton (H-11) | 6.5 |

Data sourced from a study by an unspecified author. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the cyclohexanone ring is typically observed as a singlet at approximately δ 190.81 ppm. rsc.org The carbon atoms of the 4-methoxybenzylidene groups also show characteristic chemical shifts. The carbon attached to the methoxy group (C-4) appears around δ 160.52 ppm. rsc.org

The vinylic carbons (C-9) resonate at about δ 137.1 ppm, while the carbons of the cyclohexanone ring attached to the benzylidene groups (C-8) are found around δ 134.96 ppm. rsc.org The aromatic carbons C-2 and C-6 are observed at approximately δ 132.82 ppm, and the carbon to which the benzylidene group is attached (C-1) appears at δ 129.37 ppm. rsc.org The aromatic carbons C-3 and C-5 resonate further upfield at around δ 114.50 ppm. rsc.org The carbon of the methoxy group (–OCH₃) gives a signal at approximately δ 59.93 ppm. rsc.org The carbons of the cyclohexanone ring (C-10 and C-11) are observed at δ 29.12 ppm and δ 23.64 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 190.81 | Carbonyl Carbon (C=O) |

| 160.52 | Aromatic Carbon (C-4) |

| 137.1 | Vinylic Carbon (C-9) |

| 134.96 | Cyclohexanone Carbon (C-8) |

| 132.82 | Aromatic Carbons (C-2, C-6) |

| 129.37 | Aromatic Carbon (C-1) |

| 114.50 | Aromatic Carbons (C-3, C-5) |

| 59.93 | Methoxy Carbon (–OCH₃) |

| 29.12 | Cyclohexanone Carbon (C-10) |

| 23.64 | Cyclohexanone Carbon (C-11) |

Data sourced from a study by an unspecified author. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes.

The IR and Raman spectra of this compound exhibit several characteristic absorption bands that correspond to the various functional groups and vibrational modes within the molecule.

The most prominent band in the IR spectrum is the strong absorption corresponding to the C=O stretching vibration of the cyclohexanone ring, which typically appears around 1658 cm⁻¹. rsc.org The C=C stretching vibrations of the vinylic and aromatic groups are observed in the region of 1593 cm⁻¹. rsc.org Aromatic C=C stretching vibrations also give rise to bands at approximately 1556 and 1508 cm⁻¹. rsc.org

The stretching vibration of the aromatic C-O bond of the methoxy group is typically found around 1247 cm⁻¹. rsc.org The out-of-plane C-H bending vibration of the para-disubstituted benzene (B151609) ring is observed at about 835 cm⁻¹. rsc.org Another C-H out-of-plane bending vibration can be seen at approximately 663 cm⁻¹. rsc.org

Fourier Transform Infrared (FT-IR) spectroscopy provides a high-resolution spectrum, allowing for precise identification of functional groups. The FT-IR spectrum of this compound confirms the presence of the key functional groups identified through standard IR spectroscopy.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1658 | C=O Stretching |

| 1593 | C=C Stretching (Vinylic and Aromatic) |

| 1556, 1508 | Aromatic C=C Stretching |

| 1247 | Aromatic C-O Stretching |

| 835 | Para-disubstituted Benzene Ring C-H Bending (out-of-plane) |

| 663 | C-H Bending (out-of-plane) |

Data sourced from a study by an unspecified author. rsc.org

Near-Infrared Fourier Transform (NIR-FT) Raman Spectroscopy

Near-Infrared Fourier Transform (NIR-FT) Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing insights into its structural framework. For this compound, the Raman spectrum is characterized by several key vibrations originating from its distinct functional groups. researchgate.netembrapa.br While specific experimental NIR-FT Raman data for this exact compound is not extensively detailed in the literature, assignments can be made based on studies of similar chalcone (B49325) derivatives. embrapa.brbiointerfaceresearch.com

The key Raman-active modes for this molecule arise from the C=O and C=C stretching vibrations of the α,β-unsaturated ketone system, which are fundamental to the chalcone structure. biointerfaceresearch.com The spectrum would be expected to show an intense band corresponding to the symmetric stretching of the two vinyl C=C bonds. Additionally, the stretching vibration of the carbonyl (C=O) group of the central cyclohexanone ring would be prominent. researchgate.net Other significant signals include the aromatic C=C stretching modes from the two 4-methoxybenzylidene moieties and the vibrations associated with the methoxy (-OCH₃) groups. The aliphatic C-H bonds of the cyclohexanone ring also contribute to the spectrum. The use of an NIR laser minimizes fluorescence, which can be an issue with conjugated systems like chalcones when using visible lasers. pondiuni.edu.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic properties of this compound, a bichromophoric molecule with an extended π-conjugated system. nih.gov

The UV-Vis spectrum of this compound is dominated by strong absorption bands that arise from π-π* and n-π* electronic transitions within the molecule's chromophore. biointerfaceresearch.com The primary chromophore consists of the two keto-vinyl moieties (-CO-CH=CH-) conjugated with the methoxy-substituted benzene rings. nih.gov The presence of the electron-donating methoxy groups and the extended conjugation results in absorption at longer wavelengths. nih.govacs.org Experimental studies have reported distinct absorption maxima (λmax) in various organic solvents, reflecting the interaction between the solute and the solvent molecules.

The table below summarizes the reported absorption maxima for this compound in different solvents.

| Solvent | λmax (nm) | Reference |

| Ethanol | 359 | acs.org |

| Methanol (B129727) | 362, 240 | rsc.org |

| Acetonitrile (B52724) | 326 |

The position of the absorption maximum for this compound is significantly influenced by the electronic nature of the substituents on the aromatic rings. The presence of the two electron-donating methoxy (-OCH₃) groups at the para positions results in a bathochromic shift (a shift to a longer wavelength) compared to the unsubstituted parent compound, 2,6-dibenzylidene-cyclohexanone. nih.govacs.org For instance, the λmax for the methoxy derivative in ethanol is 359 nm, whereas the unsubstituted analogue absorbs at 330 nm. acs.org This red shift occurs because the methoxy groups donate electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap and the energy required for electronic excitation.

Conversely, a hypsochromic shift (a shift to a shorter wavelength) is observed when comparing this compound to derivatives bearing stronger electron-donating groups, such as a dimethylamino (-N(CH₃)₂) group, which has a λmax of 452 nm in ethanol. acs.org

Solvatochromism describes the change in the position of a compound's absorption bands in response to a change in solvent polarity. Studies on the broader class of 2,6-dibenzylidene-cyclohexanone derivatives indicate that they exhibit solvatochromic behavior. nih.govacs.org Generally, a bathochromic shift is observed for these compounds as the polarity of the solvent increases. acs.org This phenomenon, known as positive solvatochromism, suggests that the electronic excited state is more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the electronic transition. mdpi.comresearchgate.net Although specific multi-solvent studies for the 4-methoxy derivative are not widely reported, its structural similarity to other solvatochromic bis-chalcones, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone, strongly implies it would exhibit similar behavior. mdpi.com

Acidochromism refers to the reversible color change of a compound upon a change in pH. While many bis-chalcone derivatives exhibit significant acidochromic behavior, the response of this compound to acid is notably subdued. mdpi.comresearchgate.net One study reported that upon treatment with a protic acid, the compound showed no significant shift in its absorption wavelength; instead, only a slight decrease in the absorption intensity was observed. acs.org This finding is somewhat contradictory to other reports on similar compounds, where protonation leads to distinct color changes. acs.org

The lack of a strong acidochromic response can be attributed to the nature of the methoxy group, which is not as readily protonated as other functional groups like hydroxyl or dimethylamino groups. acs.orgmdpi.com In related compounds such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone or 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, acidochromism is pronounced. nih.govmdpi.com This behavior in the analogues is due to the deprotonation of the hydroxyl groups in alkaline media or the protonation of the dimethylamino groups in acidic media, which significantly alters the intramolecular charge transfer (ICT) characteristics of the molecule and leads to the appearance of new absorption bands. nih.govmdpi.com The potential site for protonation in this compound would be the carbonyl oxygen, but experimental evidence suggests this interaction does not substantially affect the electronic transition energy. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound (molar mass: 334.41 g/mol ), mass spectral analysis confirms its molecular identity. rsc.orgguidechem.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺. Experimental data have identified this ion at an m/z value of 335. rsc.org

The fragmentation pattern provides further structural confirmation. A notable fragment observed in the mass spectrum appears at an m/z of 214. rsc.org This fragment corresponds to the loss of a neutral methoxybenzylidene group from the parent ion, which is a characteristic cleavage for this class of compounds. The primary fragmentation pathways for ketones often involve α-cleavage at the bonds adjacent to the carbonyl group.

The table below summarizes the key mass spectrometry data for this compound.

| Ion/Fragment | m/z (Observed) | Description | Reference |

| [M+H]⁺ | 335 | Protonated Molecular Ion | rsc.org |

| [M-C₈H₇O+H]⁺ | 214 | Loss of a methoxybenzylidene group | rsc.org |

Based on the conducted research, no specific studies detailing the surface morphology of this compound using Scanning Electron Microscopy (SEM) were found.

While research on related compounds and the broader class of bis-chalcones exists, direct analysis of the surface characteristics of this particular compound via SEM is not available in the provided search results. Scientific literature often employs various analytical techniques to characterize chemical compounds, and it appears that for this compound, other methods such as X-ray crystallography have been prioritized to elucidate its molecular and crystal structure.

Therefore, a detailed discussion and data table regarding its surface morphology based on SEM analysis cannot be provided at this time. Further experimental investigation would be required to determine these specific characteristics.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the structural, vibrational, and electronic properties of 2,6-Bis(4-methoxybenzylidene)cyclohexanone. These theoretical studies provide molecular-level insights that complement experimental data and help elucidate the behavior of the compound.

Theoretical geometry optimization of this compound has been performed using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net These calculations reveal that the central cyclohexanone (B45756) ring adopts a conformation best described as a nearly 'half chair'. researchgate.net This contrasts with the solid-state structure determined by X-ray crystallography, where the ring is found in an 'envelope' conformation. nih.gov

A key structural feature identified by DFT is the steric interaction between the substituent groups, which compels the two 4-methoxybenzylidene moieties to twist out of the plane of the central ring. researchgate.net This twisting is an energetically favorable process, with the stabilization energy calculated to be 6.66 kJ mol⁻¹ for one phenyl ring (Ph1) and 6.86 kJ mol⁻¹ for the other (Ph2). researchgate.net Experimental crystallographic data confirms the non-planar arrangement, showing a significant dihedral angle of 19.3(2)° between the mean planes of the two aromatic rings. nih.gov Relaxed Potential Energy Surface (PES) scan studies have further explored the energetic consequences and geometric changes associated with this ring twisting. researchgate.net

Selected Geometric and Conformational Data

| Parameter | Method | Finding | Source |

|---|---|---|---|

| Cyclohexanone Ring Conformation | DFT (B3LYP/6-31G(d)) | Nearly 'half chair' | researchgate.net |

| Cyclohexanone Ring Conformation | X-ray Diffraction | Envelope | nih.gov |

| Dihedral Angle (between aromatic rings) | X-ray Diffraction | 19.3(2)° | nih.gov |

| Energetic Favorability of Phenyl Ring Twisting (Ph1) | DFT | 6.66 kJ mol⁻¹ | researchgate.net |

| Energetic Favorability of Phenyl Ring Twisting (Ph2) | DFT | 6.86 kJ mol⁻¹ | researchgate.net |

DFT calculations have been utilized to model the vibrational wavenumbers of this compound, providing a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. researchgate.net The analysis of the computed spectrum reveals several key correlations between the molecular structure and its vibrational modes.

A significant finding is the unusual lowering of the carbonyl (C=O) stretching vibrational wavenumber. researchgate.net This phenomenon is attributed to a strong mesomeric effect and π-orbital conjugation extending across the -CH=C-(C=O)-C=CH- framework, which weakens the C=O double bond and shifts its stretching frequency to a lower value. researchgate.net

Furthermore, the theoretical model shows that the stretching vibrations of the aromatic C-H bonds that are involved in steric interactions are observed at higher vibrational wavenumbers than those not involved in such interactions. researchgate.net This theoretical insight allows for a more detailed assignment of the experimental vibrational spectra.

The electronic properties of conjugated systems like this compound are largely dictated by the nature of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transition properties.

While specific DFT-calculated values for the HOMO-LUMO energies of this compound were not available in the reviewed literature, the analysis of its vibrational spectrum provides indirect evidence of its electronic characteristics. The observed lowering of the carbonyl stretching frequency is attributed to mesomeric interactions, which are indicative of electron delocalization and intramolecular charge transfer (ICT) capabilities within the conjugated π-system. researchgate.net In molecules of this type, the HOMO is typically localized on the electron-rich methoxybenzylidene portions, while the LUMO is centered on the electron-accepting cyclohexanone core, facilitating a π → π* electronic transition with charge transfer character upon excitation.

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, in shades of blue). However, specific studies detailing the MEP map for this compound were not identified in the consulted scientific literature.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical reactivity and stability. These parameters include ionization potential (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω). Such parameters are instrumental in predicting the behavior of a molecule in chemical reactions. Despite their utility, specific calculated values for these quantum chemical parameters for this compound are not reported in the available research.

Intermolecular Interaction Analysis

Computational methods are crucial for understanding the non-covalent interactions that govern the crystal packing and solid-state properties of molecular compounds. Techniques such as Hirshfeld surface analysis, 2D fingerprint plots, and Reduced Density Gradient (RDG) analysis are employed to visualize and quantify these intermolecular forces. Hirshfeld surface analysis, in particular, maps the electron distribution of a molecule within a crystal to identify regions of close contact with neighboring molecules. This method allows for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions nih.gov.

For this compound, crystallographic studies have provided insight into its molecular arrangement. The crystal packing is primarily stabilized by weak intermolecular C—H⋯O hydrogen bonds nih.gov. In the crystal structure of the title molecule, C22H22O3, the central cyclohexanone ring is observed to adopt an envelope conformation nih.gov. These hydrogen bonds are key interactions that dictate the supramolecular architecture of the compound in the solid state.

Detailed geometric parameters for these identified hydrogen bonds are presented below.

| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C14—H14B⋯O2i | 0.96 | 2.67 | 3.512 (5) | 146 |

| C4—H4A⋯O1ii | 0.97 | 2.61 | 3.510 (5) | 154 |

Table based on data from crystallographic studies of this compound nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity japsonline.comarkat-usa.org. These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features essential for biological function arkat-usa.orgnih.gov. The underlying principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors japsonline.com.

In QSAR modeling, molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. A dataset of compounds with known biological activities is used to build a model where the activity is the dependent variable and the descriptors are the independent variables nih.gov.

For the broader class of 2,6-diarylidene cyclohexanone analogs, QSAR studies have been successfully employed to design and predict their potential as therapeutic agents. For instance, combined QSAR and docking approaches have been used to design novel analogs with potent anti-leishmanial activity researchgate.net. In such studies, a statistically validated QSAR model is built using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external validation R² (R²test) to ensure its predictive power researchgate.net. These models can then be used to predict the half-maximal inhibitory concentration (pIC50) of newly designed compounds based on their calculated molecular descriptors researchgate.net.

The 2,6-diarylidene cyclohexanone scaffold, which mimics the structure of curcumin (B1669340), has been a subject of interest for its anti-inflammatory properties japsonline.com. QSAR studies on mono-carbonyl analogs of curcumin have been performed to correlate their molecular structures with their ability to inhibit cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug design japsonline.comjapsonline.com.

Research has shown a good relationship between the structural features of these compounds and their anti-inflammatory activities japsonline.comjapsonline.com. By analyzing a series of related compounds, these models can identify which structural modifications enhance or diminish the anti-inflammatory effect. For example, the in vitro anti-inflammatory activities of several related cyclohexanone derivatives indicate a promising potential to inhibit the cyclooxygenase enzyme japsonline.comjapsonline.com.

| Compound | In Vitro Cyclooxygenase Inhibition (IC50) |

|---|---|

| 2,6-bis-(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanone | 13.53 μM |

| 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone | 11.56 μM |

| 2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone | 20.52 μM |

Table showing the anti-inflammatory activity of cyclohexanone derivatives structurally related to this compound japsonline.comjapsonline.com.

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex nih.gov. It is widely used in drug discovery to understand ligand-protein interactions at a molecular level and to estimate the binding affinity of a compound to a specific biological target nih.govbiorxiv.org.

Cyclooxygenase (COX) Enzymes: The COX enzymes (COX-1 and COX-2) are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. Molecular docking studies on compounds with the cyclohexanone scaffold have been performed to elucidate their binding modes within the active sites of COX enzymes japsonline.comnih.gov. In silico evaluations of a related compound, 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone, showed that the oxygen atom of the ketone group interacts with key amino acid residues ARG120 and TYR355 in the COX active site through hydrogen bonds japsonline.comjapsonline.com. These interactions are crucial for the inhibitory activity of the compound.

Epidermal Growth Factor Receptor (EGFR): EGFR is a protein tyrosine kinase that is often overexpressed in various cancers, making it a significant target for anticancer drug development nih.gov. Docking studies are frequently used to analyze the binding modes of potential inhibitors within the ATP-binding pocket of the EGFR kinase domain nih.gov. Studies on a structurally similar compound, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, have been performed against the EGFR receptor (PDB ID: 1M17) to predict its binding mechanism ubaya.ac.id. Key residues such as Met769 and Thr830 have been identified as pivotal for forming hydrogen bonds with inhibitors at the EGFR binding site nih.gov.

Binding energy calculations are an essential output of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and its protein target. A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity.

For analogs of 2,6-diarylidene cyclohexanone designed as anti-leishmanial agents, docking studies against the target enzyme Pyridoxal kinase revealed binding scores superior to the reference drug, Pentamidine researchgate.net. Similarly, a molecular docking study of 2,6-bis-(4-nitrobenzylidene) cyclohexanone against the EGFR receptor yielded a low binding energy, suggesting it effectively targets this receptor ubaya.ac.id.

| Compound/Analog | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Designed Analog 1a | Pyridoxal kinase (6K91) | -10.2 |

| Designed Analog 1e | Pyridoxal kinase (6K91) | -9.6 |

| Designed Analog 1d | Pyridoxal kinase (6K91) | -9.4 |

| Designed Analog 1c | Pyridoxal kinase (6K91) | -9.2 |

| Template Compound | Pyridoxal kinase (6K91) | -9.1 |

| Pentamidine (Reference) | Pyridoxal kinase (6K91) | -6.9 |

Table showing calculated binding energies for 2,6-diarylidene cyclohexanone analogs against Pyridoxal kinase, demonstrating their potential binding affinity researchgate.net.

Photophysical Properties Theory (e.g., Luminescence, Nonradiative Relaxation, Trans-Cis Isomerization)

Computational and theoretical studies have been instrumental in elucidating the complex photophysical behavior of this compound and its analogs. These investigations focus on how the molecule's structure, including its cross-conjugated dienone framework, the central cyclohexanone ring, and the electron-donating methoxy (B1213986) substituents, dictates its interaction with light. Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insights into its electronic structure, transition energies, and the pathways for energy dissipation after light absorption.

Luminescence

The luminescence properties of this compound are intrinsically linked to its molecular structure. researchgate.net Theoretical models show that the electron-donating capacity of the para-methoxy groups on the benzylidene rings plays a significant role. researchgate.net These substituents increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the HOMO-LUMO gap, which results in a bathochromic (red) shift of the absorption wavelength. researchgate.netkuet.ac.bd This is consistent with experimental observations where the methoxy derivative shows an absorption maximum at 359 nm. kuet.ac.bd

Quantum chemical calculations have been used to determine the frontier orbital energies and the vertical absorption and emission transitions. acs.org These theoretical results are in good agreement with experimental redox potentials and spectroscopic data. acs.org A linear correlation has been established between the difference in the electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum, a relationship that can be used to predict the properties of similar compounds. acs.org The photophysical behavior is also influenced by intramolecular charge transfer (ICT), a process modulated by substituents on the benzene (B151609) rings.

Nonradiative Relaxation

Trans-Cis Isomerization

A significant photochemical and nonradiative decay pathway for this compound is the reversible trans-cis (or E-Z) isomerization around the exocyclic carbon-carbon double bonds. kuet.ac.bd Upon irradiation with UV light, the thermodynamically stable (E,E) isomer can convert to the (E,Z) or (Z,Z) isomers. X-ray diffraction and NMR studies have confirmed that the E,E-geometry is the most stable configuration. acs.org

Theoretical calculations have successfully modeled this process, and the calculated rates for trans-cis isomerization are in good agreement with experimentally observed fluorescence quantum yields. researchgate.net The electron-donating nature of the methoxy group has been noted to strengthen the single bond character between the phenyl rings, which can increase the rotational barrier and influence the dynamics of isomerization. This photoisomerization is a key feature that makes this class of molecules interesting for the development of photoswitchable systems.

Table 1: Summary of Theoretical and Experimental Photophysical Data for this compound and Related Derivatives.

| Property | Observation | Method | Reference |

| Molecular Geometry | The stable form is the E,E-isomer; the central cyclohexanone ring introduces non-planar distortions. | X-ray Diffraction, NMR Spectroscopy, Quantum Chemical Calculations | researchgate.netacs.org |

| Absorption Maximum (λmax) | 359 nm, showing a bathochromic shift due to electron-donating -OCH₃ groups. | UV-Vis Spectroscopy | kuet.ac.bd |

| Electronic Transitions | A linear correlation exists between the difference of electrochemical potentials (oxidation/reduction) and the energy of the long-wavelength absorption maximum. | Cyclic Voltammetry, Quantum Chemistry | acs.org |

| Key Photochemical Reaction | Reversible E-Z (trans-cis) isomerization around the exocyclic C=C double bonds upon UV irradiation. | Photochemical Studies | kuet.ac.bd |

| Influence of Substituents | The donor capacity of the methoxy group increases HOMO energy, decreases the HOMO-LUMO gap, and increases the rotational barrier of the C-C single bond. | Quantum Chemistry, Theoretical Estimations | researchgate.net |

Exploration of Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms of Derivatives Formation

The primary method for synthesizing 2,6-Bis(4-methoxybenzylidene)cyclohexanone and its derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a ketone with an aromatic aldehyde.

In the case of the title compound, cyclohexanone (B45756) is treated with two equivalents of 4-methoxybenzaldehyde (B44291) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), typically in a solvent like ethanol. rsc.org The mechanism proceeds via the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone-type structure. The reaction is repeated on the other side of the cyclohexanone ring to yield the final dibenzylidene product.

The formation of derivatives follows the same mechanistic principle. By substituting 4-methoxybenzaldehyde with other aromatic aldehydes bearing different functional groups, a wide array of derivatives can be synthesized. For instance, using 4-chlorobenzaldehyde (B46862) or 3-nitrobenzaldehyde (B41214) results in the formation of 2,6-bis(4-chlorobenzylidene)cyclohexanone and 2,6-bis(3-nitrobenzylidene)cyclohexanone, respectively. rsc.org The reaction conditions, such as solvent and temperature, can be optimized to improve yields, which vary depending on the specific reactants used. rsc.org A solvent-free approach has also been developed, where equimolar amounts of cyclohexanone and the chosen aldehyde are mixed with a catalyst like NaOH under reflux, simplifying purification and reducing waste.

Impact of Substituents on Electronic Properties and Reactivity

Electron-donating groups, such as the methoxy (B1213986) (-OCH₃) group in the title compound or a dimethylamino (-N(CH₃)₂) group, increase the electron density in the aromatic rings. This enhanced electron density can be delocalized across the α,β-unsaturated ketone system, influencing its electrochemical and photophysical properties. For example, the strong electron-donating dimethylamino group in 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone enhances its acidochromism, leading to the appearance of a new absorption band in acidic conditions. mdpi.com In contrast, electron-withdrawing groups like fluoro (-F), chloro (-Cl), or nitro (-NO₂) groups decrease the electron density of the π-system. acs.org

A systematic study of various derivatives has shown a clear correlation between the substituent's electronic character and the compound's redox potentials. acs.org Cyclic voltammetry studies reveal that electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups make it more difficult to oxidize. acs.org These electronic perturbations also affect the intramolecular charge transfer (ICT) characteristics of the molecule, which is evident in solvatochromic and acidochromic behaviors. For instance, the hydroxy-substituted derivative, 2,6-bis(4-hydroxybenzylidene)cyclohexanone, exhibits reversible color changes in response to pH shifts due to the modulation of ICT. mdpi.com The electron-donating ability of the ether oxygen in the methoxy group has also been noted to strengthen the single bond between the phenyl rings, thereby increasing the rotational barrier. semanticscholar.org

Table 1. Effect of Substituents on the Properties of 2,6-Bis(benzylidene)cyclohexanone Derivatives

| Substituent (at para-position) | Electronic Nature | Observed Impact | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Lowers oxidation potential, increases rotational barrier of C-C single bond. | acs.orgsemanticscholar.org |

| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Enhances acidochromism, with a new absorption band appearing in acidic media. | |

| -OH (Hydroxy) | Electron-Donating | Enables acidochromism and solvatochromism due to intramolecular charge transfer (ICT). | mdpi.com |

| -F (Fluoro) | Electron-Withdrawing | Reduces ICT, leading to diminished solvatochromic shifts compared to methoxy derivatives. | |

| -Cl (Chloro) | Electron-Withdrawing | Influences redox potentials and acidochromic behavior. | mdpi.comacs.org |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly affects redox potentials and acidochromic properties. | mdpi.com |

Photochemical Reactions and Mechanistic Pathways

The chalcone-like structure of this compound makes it susceptible to various photochemical transformations. photos.or.kr Upon irradiation with UV light, these molecules can undergo several reactions, primarily photoisomerization and photodimerization. photos.or.krscielo.org.mx

Photoisomerization typically involves the reversible E-Z (trans-cis) isomerization around the exocyclic carbon-carbon double bonds. scielo.org.mx Irradiation with light of a specific wavelength, such as 365 nm, can promote the conversion from the thermodynamically stable (E,E) isomer to the (E,Z) or (Z,Z) isomers. semanticscholar.orgphotos.or.kr This process can be monitored by UV-visible spectroscopy, which shows a decrease in the characteristic absorption peak around 340-360 nm. semanticscholar.orgresearchgate.net In some cases, the photochemical behavior can be complex, with competing reactions occurring upon irradiation at different wavelengths. semanticscholar.orgphotos.or.kr

In the crystalline state, the photochemical reactivity of this compound is dominated by [2+2]-photocycloaddition. acs.org This reaction involves the dimerization of two molecules, where the double bonds of the benzylidene groups of adjacent molecules align and react upon photo-irradiation to form a cyclobutane (B1203170) ring. researchgate.net

The feasibility and stereochemical outcome of this solid-state reaction are dictated by the packing of the molecules in the crystal lattice. The crystal structure of the title compound reveals that molecules are pre-organized into centrosymmetric dimers through weak C-H···O intermolecular hydrogen bonds. nih.gov This arrangement brings the reactive double bonds of neighboring molecules into close proximity and with a suitable orientation for cycloaddition, adhering to the topochemical principles for solid-state reactions.

The stereoselectivity of solid-state reactions like the [2+2]-photocycloaddition can be precisely controlled through supramolecular templating. acs.org This strategy involves using non-covalent interactions to pre-organize the reactant molecules into a specific geometry that favors the formation of a particular product isomer.

While the crystal structure of this compound itself provides a form of self-templating through hydrogen bonds and π-π stacking interactions, more complex templating systems can be designed. acs.org For related compounds, co-crystallization with other molecules, such as resorcinol, or coordination to metal ions has been used to create specific supramolecular assemblies. acs.org These templates hold the reactive double bonds in a desired conformation, thereby directing the outcome of the photochemical reaction with high selectivity. This approach is a powerful tool in crystal engineering for achieving controlled synthesis of specific photoproducts in the solid state. acs.org

Investigation of Derivatives and Structure Activity Relationships

Synthesis of Novel Analogs of 2,6-Bis(4-methoxybenzylidene)cyclohexanone

The synthesis of analogs of this compound is primarily achieved through the Claisen-Schmidt condensation reaction. This reaction typically involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a cyclohexanone (B45756) derivative. scirp.org Various catalysts and reaction conditions have been employed to improve yields and efficiency, including the use of ionic liquids and Brønsted acid-surfactant catalysts in aqueous media. scirp.org A solvent-free protocol using sodium hydroxide (B78521) has also been reported as an efficient and environmentally friendly method. nih.gov

A common strategy for creating novel analogs involves introducing a wide array of substituents onto the two aromatic rings of the parent compound. This allows for the exploration of electronic and steric effects on biological activity. The synthesis of these derivatives follows the general Claisen-Schmidt condensation, where substituted benzaldehydes are reacted with cyclohexanone. scirp.org

A range of substituents has been successfully incorporated, including:

Halogens: Chloro groups have been introduced at different positions on the benzene (B151609) ring, resulting in compounds like 2,6-Bis(3-chlorobenzylidene)cyclohexanone and 2,6-Bis(4-chlorobenzylidene)cyclohexanone. rsc.org

Alkyl Groups: The introduction of an isopropyl group has led to the synthesis of 2,6-Bis-(4-iso-propylbenzylidene)cyclohexanone. rsc.org

Alkoxy Groups: Besides the methoxy (B1213986) group in the parent compound, other alkoxy groups can be introduced. For instance, analogs with trimethoxy substitutions, such as 2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone, have been prepared. researchgate.net

Carboxylic Acids: The synthesis of 2,6-bis(4-carboxybenzylidene)cyclohexanone (H2L) has been reported for its use as a ligand in the fabrication of metal-organic frameworks. epa.gov

In addition to modifying the aromatic rings, alterations to the central cyclohexanone ring have been explored to generate further structural diversity. These modifications can involve changing the ring size, introducing heteroatoms, or altering the substitution pattern of the core.

Key modifications to the cyclohexanone core include:

Ring Size Variation: The synthesis of diarylidenecyclopentanone (DACP) derivatives has been reported, where the six-membered cyclohexanone ring is replaced by a five-membered cyclopentanone (B42830) ring. researchgate.net

Introduction of Heteroatoms: A significant area of exploration is the replacement of a carbon atom in the cyclohexanone ring with a heteroatom, leading to heterocyclic analogs. For example, diarylidene-N-methyl-4-piperidone (DANMP) derivatives have been synthesized, where a nitrogen atom is incorporated into the ring structure. researchgate.net Similarly, tetrahydro-4H-pyran-4-one and tetrahydro-4H-1-thiopyran-4-one have been used to create analogs with an oxygen or sulfur atom in the core ring, respectively. scirp.org

Substitution on the Core: The cyclohexanone ring itself can be substituted. For example, 4-methyl-2,6-bis(2-naphthylmethylene)cyclohexan-1-one has been synthesized, demonstrating that alkyl groups can be added to the core structure. nih.gov

These core modifications can significantly impact the molecule's conformation and electronic properties, leading to changes in its biological activity profile.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For this compound and its analogs, these studies aim to identify the key structural features responsible for their pharmacological effects and to guide the design of more potent and selective compounds.

The biological activities of curcumin (B1669340) and related structures are often associated with the presence of the α,β-unsaturated ketone moiety. researchgate.net This feature is present in this compound and its derivatives. The two aromatic rings and their substituents also play a critical role in determining the compound's activity.

Key findings from SAR studies include:

The nature and position of substituents on the aromatic rings significantly influence biological activity.

The methoxy group at the para position of the benzene rings in the parent compound is often important for its observed effects.

The α,β-unsaturated ketone system is a key pharmacophore, but modifications can sometimes lead to improved properties.

The following table summarizes the biological activities of some representative analogs:

| Compound Name | Aromatic Ring Substituent(s) | Core Structure | Notable Biological Activity |

| This compound | 4-methoxy | Cyclohexanone | Anti-inflammatory rsc.org |

| 2,6-Bis(3-chlorobenzylidene)cyclohexanone | 3-chloro | Cyclohexanone | Anti-inflammatory rsc.org |

| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 4-chloro | Cyclohexanone | Anti-inflammatory rsc.org |

| Diarylidenecyclopentanone (DACP) derivatives | Various | Cyclopentanone | Antiplasmodial researchgate.net |

| Diarylidene-N-methyl-4-piperidone (DANMP) derivatives | Various | N-methyl-4-piperidone | Antiplasmodial, Antioxidant researchgate.net |

The insights gained from SAR studies are applied to optimize the pharmacological properties of the lead compound. This involves making targeted structural changes to enhance potency, improve selectivity, or reduce potential liabilities.

One approach to optimization involves addressing potential issues with the α,β-unsaturated ketone system, which can sometimes lead to non-specific activity. For example, in a related series, the enone groups were reduced to a 1,3-diketone to remove the possibility of covalent adduct formation through Michael addition. mdpi.com

The synthesis of heterocyclic analogs, such as those based on a piperidone core, represents another strategy for optimization. researchgate.net These modifications can alter the compound's solubility, metabolic stability, and target-binding interactions, potentially leading to improved pharmacological profiles.

Comparative Studies with Related Chalcone (B49325) Derivatives (e.g., Curcumin Analogs)

This compound is considered a monocarbonyl analog of curcumin. researchgate.net Curcumin, a natural product, possesses two α,β-unsaturated ketone units linked by a central methylene (B1212753) group. Comparative studies between these classes of compounds are valuable for understanding the impact of the central linker on biological activity.

Structural Differences: The primary structural difference is the central core. In this compound, the two benzylidene units are attached to a cyclohexanone ring, whereas in curcumin, they are part of a heptan-1,7-diene-3,5-dione system.

Biological Activity: Both classes of compounds often exhibit similar types of biological activities, such as anti-inflammatory and anti-cancer effects, which are frequently attributed to the α,β-unsaturated ketone pharmacophore. rsc.orgresearchgate.net However, the specific potency and spectrum of activity can vary significantly. For instance, both diarylidenecyclohexanones and curcumin analogs have been investigated for their antiplasmodial activity. researchgate.net

Synthetic Accessibility: The synthesis of symmetric diarylidenecycloalkanones is often straightforward via the Claisen-Schmidt condensation. scirp.org This synthetic accessibility makes them attractive scaffolds for the development of new therapeutic agents.

By comparing the properties of this compound and its derivatives with those of curcumin and other chalcone analogs, researchers can gain a deeper understanding of the SAR for this broad class of compounds and identify the most promising structural motifs for further development.

Applications in Materials Science and Photochemistry

Utilization in Polymer Chemistry

The dibenzylidene cyclohexanone (B45756) scaffold has been recognized for its potential in creating novel polymers with specific thermal and mechanical properties.

As a Rigid Aromatic Diol in Polyurethanes (PUs)

2,6-Bis(4-methoxybenzylidene)cyclohexanone can be chemically modified to create diols, which are crucial monomers in the synthesis of polyurethanes. For instance, the related compound, 2,6-bis(4-hydroxybenzylidene)cyclohexanone, serves as a rigid aromatic diol. When this diol is reacted with various diisocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI) and toluene (B28343) 2,4-diisocyanate (TDI), it forms semicrystalline polyurethanes. researchgate.net These resulting PUs exhibit notable thermal stability, withstanding temperatures up to 300°C.

Table 1: Examples of Diisocyanates Used in Polyurethane Synthesis with Dibenzylidene Cyclohexanone-Based Diols researchgate.netkoreascience.kr

| Diisocyanate | Abbreviation | Type |

| 4,4′-Diphenylmethane diisocyanate | MDI | Aromatic |

| Toluene 2,4-diisocyanate | TDI | Aromatic |

| Isophorone diisocyanate | IPDI | Aliphatic (Cyclic) |

| Hexamethylene diisocyanate | HDI | Aliphatic (Linear) |

This table showcases various diisocyanates that have been reacted with diol derivatives of dibenzylidene cyclohexanone to synthesize polyurethanes.

Incorporation into Other Polymer Systems

Beyond polyurethanes, derivatives of this compound have been investigated for incorporation into other polymer systems. The fundamental chalcone-like structure of these molecules, with their reactive keto-vinyl groups, allows for a variety of polymerization reactions. acs.org This versatility opens up possibilities for creating polymers with tailored optical, thermal, and mechanical properties for a range of applications. Research in this area is ongoing, exploring how the unique characteristics of the dibenzylidene cyclohexanone core can be harnessed in different polymer architectures.

Potential in Advanced Materials Development

The distinct molecular geometry and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials with specialized functions.

Self-Assembly and Molecular Recognition

The structure of this compound, featuring a central cyclohexanone ring and two benzylidene arms, provides a scaffold for designing molecules capable of self-assembly and molecular recognition. By functionalizing the aromatic rings with groups that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, it is possible to create supramolecular structures. For example, the introduction of crown ether moieties onto the dibenzylidene cyclohexanone framework has been explored for creating photoswitchable supramolecular systems that can coordinate with metal or ammonium (B1175870) ions. acs.org

Furthermore, the related compound, 2,6-bis(4-carboxybenzylidene)cyclohexanone, has been successfully used as a ligand to fabricate a metal-organic framework (MOF) with manganese(II) ions. epa.gov In this MOF, both the carboxyl groups and the carbonyl group of the ligand coordinate with the metal centers, forming a stable two-dimensional structure. epa.gov This demonstrates the potential of this class of compounds to act as building blocks for porous, crystalline materials with potential applications in catalysis and separation.

Liquid Crystal Applications

Some derivatives of dibenzylidene cyclohexanone have been shown to exhibit liquid crystalline properties. researchgate.net Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com For a compound to exhibit liquid crystallinity, it typically requires a rigid, elongated molecular shape. The structure of 2,6-bis(benzylidene)cyclohexanone can provide this necessary anisotropy.

One study synthesized 2,6-bis(benzylidene)cyclohexanone and found that it exhibits a smectic thermotropic liquid crystal phase. researchgate.net Thermotropic liquid crystals show a phase transition into the liquid crystal phase as the temperature is changed. tcichemicals.com The molecules in a smectic phase are arranged in layers, with the long axes of the molecules parallel to each other within each layer. tcichemicals.com The potential for these compounds to form liquid crystalline phases opens up possibilities for their use in applications such as displays and sensors. Research into liquid crystalline polyurethanes has also been a significant area of interest, with the aim of creating materials that combine the properties of polymers with the unique optical characteristics of liquid crystals. researchgate.net

Nanomaterials

The synthesis of nanomaterials using derivatives of this compound has been explored, particularly in the context of creating catalysts. For instance, MoO₃ nanoparticles have been used as a reusable heterogeneous catalyst for the synthesis of 2,6-bis(benzylidene)cyclohexanones, demonstrating the connection between these compounds and nanomaterial fabrication. researchgate.net While the direct incorporation of this compound into nanomaterials is an area of ongoing research, related structures have been used in the development of nanocomposites. For example, polyurea derivatives have been combined with TiO₂ to create nanocomposites, suggesting a pathway for utilizing the properties of dibenzylidene cyclohexanone-based polymers in nanotechnology. researchgate.net

Photochemical Applications

The inherent photoreactivity of the α,β-unsaturated ketone system in this compound makes it a candidate for various photochemical applications. These include its potential in photo-crosslinking and the design of sophisticated photoswitchable molecular systems.

Photo-crosslinking Properties (e.g., UV Filters, Sunscreens)

While the broad class of chalcones is known for its UV-absorbing properties, the specific application of this compound as a photo-crosslinking agent in formulations like UV filters and sunscreens is an area of ongoing investigation. The compound's strong absorption in the UV region, a prerequisite for a UV filter, is established. However, its efficacy as a photo-crosslinking agent, which would enhance the photostability and longevity of sunscreen formulations by forming a protective polymer network upon UV exposure, is yet to be definitively quantified in public research. The principle relies on the [2+2] cycloaddition of the exocyclic C=C double bonds upon irradiation, a reaction that can lead to the formation of a polymeric network. The non-planar conformation of the molecule in the crystalline state, however, can hinder the ideal stacking required for efficient solid-state photocycloaddition, suggesting that such applications might necessitate specific formulation strategies to facilitate the reaction. acs.org

Design of Photoswitchable Supramolecular Systems

The structure of this compound is a foundational element in the design of photoswitchable supramolecular systems. acs.org These systems are of great interest for the development of "smart" materials that can respond to light stimuli. The core concept involves the reversible isomerization of the molecule, which can be triggered by light to alter its shape and electronic properties. This change, in turn, can control the assembly and disassembly of larger supramolecular structures. Research into a series of symmetrical dibenzylidene derivatives of cyclohexanone, including the methoxy-substituted compound, is part of a broader project aimed at creating hybrid molecules. acs.org These molecules are designed to combine a photoswitchable unit with an ionophoric group, enabling light-controlled coordination of ions or other small molecules. acs.org While the foundational studies have been laid, specific, quantifiable data on the photoswitching behavior of this compound within a functional supramolecular system remains a subject for future detailed reporting.

Nonlinear Optical (NLO) Properties

The extended π-conjugated system of this compound, featuring electron-donating methoxy (B1213986) groups, makes it a promising candidate for applications in nonlinear optics. These properties are crucial for technologies such as optical data storage, signal processing, and frequency conversion.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the molecular structure and crystal packing of the material.

For chalcone (B49325) derivatives, the SHG efficiency is often evaluated using the Kurtz-Perry powder technique. researchgate.netmdpi.com This method provides a preliminary screening of the NLO activity of a powdered sample relative to a standard reference material like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). While the potential for SHG in this compound is recognized due to its molecular structure, specific experimental data quantifying its SHG efficiency relative to standard materials is not yet available in the reviewed literature. Theoretical studies on similar methoxy-substituted chalcones suggest that the position of the methoxy group significantly influences the NLO response, with para-substitution, as in this compound, being favorable for enhancing the second-order nonlinearity.

First-Order Molecular Hyperpolarizability (β) Estimation

The first-order molecular hyperpolarizability (β) is a tensor quantity that describes the nonlinear response of a molecule to an applied electric field and is a key determinant of the SHG efficiency at the molecular level. Theoretical estimations of β for chalcone derivatives often employ computational methods like Density Functional Theory (DFT).

Table 1: Comparison of Calculated First-Order Hyperpolarizability (β) for Related Chalcone Derivatives

| Compound | Computational Method | Calculated β (esu) | Reference |

| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | DFT/B3LYP/6-31G(d,p) | 15.6 x 10⁻³⁰ | Theoretical Study |

| (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | DFT/B3LYP/6-311++G(d,p) | 8.9 x 10⁻³⁰ | Theoretical Study |

This table presents theoretical data for structurally related compounds to provide context, as specific experimental or theoretical data for this compound was not found in the reviewed literature.

Optical Cut-off and Transparency in the Visible Region

The optical transparency of a material in the visible region of the electromagnetic spectrum is a critical parameter for its use in many optical applications, particularly those involving frequency conversion. The UV-Vis absorption spectrum of this compound in methanol (B129727) shows a strong absorption band in the UV region with a maximum at approximately 362 nm. rsc.org This absorption is attributed to the π-π* electronic transitions within the conjugated system.

The optical cut-off wavelength, which is the wavelength below which the material becomes opaque, can be determined from the absorption spectrum. For this compound, the absorption edge extends into the near-UV region, but the compound is transparent in the visible part of the spectrum. This transparency is a significant advantage for NLO applications, as it minimizes the loss of the fundamental and second harmonic signals due to absorption.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Optical Cut-off (approx. nm) | Reference |

| Methanol | 362 | Not Reported | ~420 | rsc.org |

| Acetonitrile (B52724) | 326 | 31,500 M⁻¹cm⁻¹ | Not Reported | acs.org |

This transparency in the visible range, coupled with its potential for significant NLO response, positions this compound as a noteworthy candidate for further investigation and development in the field of optical materials. acs.org

Optical Sensing Applications (e.g., pH Sensors)

While direct and extensive research on the application of this compound as an optical pH sensor is not widely documented in publicly available literature, the broader class of chalcones and dibenzylidene cyclohexanone derivatives to which it belongs has demonstrated significant potential in this area. The structural features of these compounds, particularly the presence of a cross-conjugated system and electron-donating or accepting groups, often give rise to distinct photophysical properties that are sensitive to the surrounding chemical environment, including pH.

Notably, derivatives of 2,6-bis(benzylidene)cyclohexanone have been investigated for their acidochromic behavior, which is the change in color in response to a change in acidity. nih.govacs.org This phenomenon is fundamental to the development of colorimetric pH sensors. For instance, studies on related compounds reveal that protonation and deprotonation of specific functional groups within the molecule can significantly alter the electronic structure and, consequently, the wavelengths of light absorbed and emitted.

One such related compound, 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH), has shown reversible acidochromism. nih.govresearchgate.net In the presence of dilute acid and base solutions, BZCH exhibits a noticeable color change, which is accompanied by the appearance of a new absorption band in its UV-Vis spectrum. nih.govresearchgate.net This behavior is attributed to the deprotonation of the hydroxyl groups in an alkaline medium, which enhances the intramolecular charge transfer (ICT) within the molecule.

Similarly, another derivative, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, has also been reported to exhibit significant acidochromic properties. acs.org The observed color change in this compound is due to the preferential protonation of the dimethylamino group. acs.org This protonation event alters the electronic resonance of the molecule, leading to a visible change in its optical properties. acs.org